molecular formula C10H12N2O2 B1270470 6-Pyrrolidin-1-yl-nicotinic acid CAS No. 210963-95-4

6-Pyrrolidin-1-yl-nicotinic acid

Cat. No.: B1270470
CAS No.: 210963-95-4
M. Wt: 192.21 g/mol
InChI Key: LURIZRKTAXJRKU-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12N2O2 It is characterized by the presence of a pyrrolidine ring attached to the nicotinic acid structure

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with nicotinic acid receptors, modulating their function. Additionally, 6-(Pyrrolidin-1-yl)nicotinic acid can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency .

Cellular Effects

The effects of 6-(Pyrrolidin-1-yl)nicotinic acid on various cell types are profound. It influences cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cellular energy balance .

Molecular Mechanism

At the molecular level, 6-(Pyrrolidin-1-yl)nicotinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Pyrrolidin-1-yl)nicotinic acid remains stable under specific conditions, but its activity can diminish over extended periods .

Dosage Effects in Animal Models

The effects of 6-(Pyrrolidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage .

Metabolic Pathways

6-(Pyrrolidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the nicotinic acid pathway, affecting the synthesis and degradation of related metabolites .

Transport and Distribution

Within cells and tissues, 6-(Pyrrolidin-1-yl)nicotinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that 6-(Pyrrolidin-1-yl)nicotinic acid reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 6-(Pyrrolidin-1-yl)nicotinic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization influences its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-1-yl-nicotinic acid typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrolidine ring on the nicotinic acid backbone. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Pyrrolidin-1-yl-nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.

    Substitution: Halogenating agents, nucleophiles; conditions: organic solvents, controlled temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinyl-nicotinic acid oxides, while reduction can produce pyrrolidinyl-nicotinic alcohols.

Scientific Research Applications

6-Pyrrolidin-1-yl-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    Nicotinic Acid: A precursor to 6-Pyrrolidin-1-yl-nicotinic acid, known for its role in metabolic pathways.

    Pyrrolidinyl-nicotinamide: A derivative with similar structural features but different biological activity.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the nicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

6-Pyrrolidin-1-yl-nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to the 6-position of the nicotinic acid structure. This modification is significant as it influences the compound's binding affinity and selectivity towards various nAChR subtypes.

Compound Name Structural Features Unique Properties
This compoundPyrrolidine group at the 6-positionEnhanced interaction with nAChRs
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acidFluorine substitution at position 2Potentially different receptor selectivity
5-Bromo-6-pyrrolidin-1-YL-nicotinic acidBromine at position 5May exhibit antimicrobial and antitumor properties

Modulation of Nicotinic Acetylcholine Receptors

Preliminary studies indicate that this compound exhibits significant activity in modulating nAChRs, which are crucial for neurotransmission in the central nervous system. This modulation may have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Research has shown that this compound can enhance neurotransmitter release and synaptic plasticity by acting as an agonist or antagonist at specific nAChR subtypes. For instance, compounds like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid have been noted for their ability to selectively bind to nAChR subtypes, potentially leading to improved cognitive function .

Antiproliferative Activity

The antiproliferative effects of pyridine derivatives, including this compound, have been documented in various cancer cell lines. Studies indicate that modifications to the pyridine structure can significantly affect their IC50 values, which measure the effectiveness of a compound in inhibiting cell growth. For example, compounds with hydroxyl groups exhibited lower IC50 values against cancer cell lines such as HeLa and MDA-MB-231, suggesting enhanced antiproliferative activity .

Cell Line IC50 Value (µM) Compound
HeLa0.069Hydroxyl-substituted derivative
MDA-MB-2310.0046Hydroxyl-substituted derivative
A431246Pyridine derivative

The biological effects of this compound are mediated through its interaction with nAChRs and other molecular targets. The presence of the pyrrolidine moiety enhances its binding affinity, potentially leading to more pronounced pharmacological effects. Research indicates that this compound may also influence oxidative stress pathways and gene expression related to cholinergic signaling .

Case Studies and Research Findings

Recent studies have highlighted the cognitive-enhancing effects of nicotine derivatives in both animal models and clinical settings. For instance:

  • Cognitive Function Improvement : In a study involving occasional smokers, acute administration of nicotine improved attention and working memory, suggesting that compounds like this compound could be beneficial for cognitive enhancement .
  • Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines. The structural modifications significantly influenced their biological activity, indicating a potential pathway for developing new anticancer therapies .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURIZRKTAXJRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353315
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-95-4
Record name 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210963-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (4.85 mol) of methyl 6-(pyrrolidine-1-yl)nicotinoate was dissolved in 10 ml of conc. hydrochloric acid and stirred at 40° C. overnight. The solvent was distilled off whereby the hydrochloride of the title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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